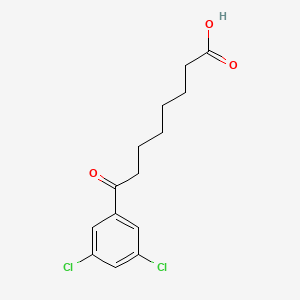
8-(3,5-Dichlorophenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, also known as 8-DCOOA, is an organic compound belonging to the class of phenylacetic acids. It is a white crystalline solid that is soluble in water and ethanol. 8-DCOOA has a variety of applications in scientific research due to its unique characteristics, such as its ability to act as a chelating agent, a surfactant, and an inhibitor of enzymes.
Applications De Recherche Scientifique
1. Evaluation of Medium Chain Fatty Acid Metabolism in the Liver
A study by Lee et al. (2004) explored the use of a radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer was stable in human serum and showed potential for evaluating fatty acid metabolism, particularly in liver conditions like beta-oxidation impairment (Lee et al., 2004).
2. Inhibitors of Kynurenine 3-Hydroxylase
Giordani et al. (1998) identified 4-Phenyl-4-oxo-butanoic acid derivatives, structurally related to 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, as inhibitors of Kynurenine 3-hydroxylase. This enzyme plays a role in tryptophan degradation, and its inhibition could be significant in preventing neuronal excitotoxic damage (Giordani et al., 1998).
3. Synthesis and Characterization of Rhenium(V) Complexes
Machura et al. (2012) synthesized and characterized novel rhenium(V) complexes with derivatives of 8-hydroxyquinoline, which bear similarity to 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid. These complexes have potential applications in understanding binding interactions and electronic transitions in chemical compounds (Machura et al., 2012).
4. Study of Intramolecular Hydrogen Bonding and Tautomerism
Yıldız et al. (1998) researched the intramolecular hydrogen bonding and tautomerism in Schiff bases, which are related to the chemical structure of 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid. This research can be essential for understanding the chemical behavior and stability of such compounds (Yıldız et al., 1998).
5. Novel Green Bifunctional Organocatalyst
Nazari et al. (2014) introduced Imidazol-1-yl-acetic acid, similar in structure to 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, as a new, efficient, and recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This catalyst highlights the potential of similar compounds in green chemistry applications (Nazari et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
8-(3,5-dichlorophenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-11-7-10(8-12(16)9-11)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOARVXMDZLJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645296 |
Source


|
| Record name | 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | |
CAS RN |
898765-57-6 |
Source


|
| Record name | 3,5-Dichloro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

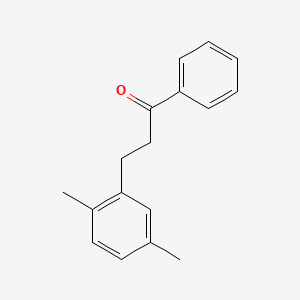

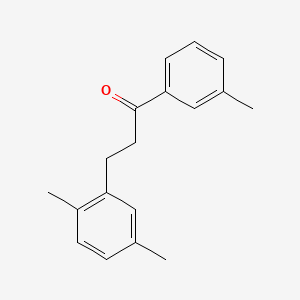
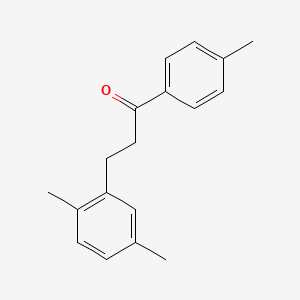
![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
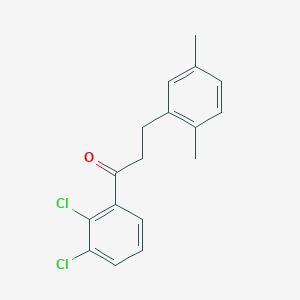

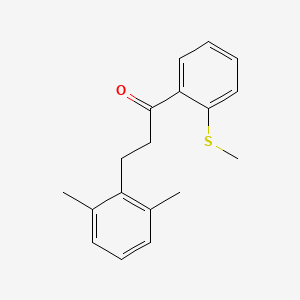
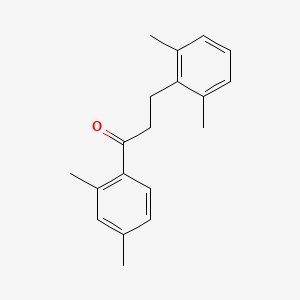
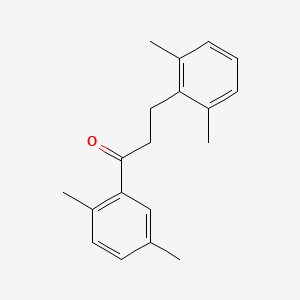
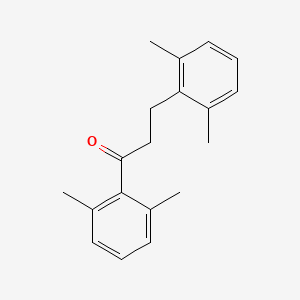
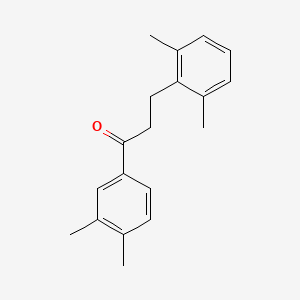
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)
